molecular formula C12H20Cl2N4O2S B15053441 Thiamine Hydrochloride hydrate

Thiamine Hydrochloride hydrate

Cat. No.: B15053441
M. Wt: 355.3 g/mol
InChI Key: HRRGFUABOUTVLC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine Hydrochloride can be synthesized by reacting thiamine nitrate with hydrochloric acid in methanol. The process involves heating concentrated hydrochloric acid, cooling, drying, and dehydrating the hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain Thiamine Hydrochloride .

Industrial Production Methods: Industrial production of Thiamine Hydrochloride typically follows the same synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The use of methanol as a solvent and hydrochloric acid as a reactant is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Thiamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Thiamine Hydrochloride exerts its effects by converting to thiamine pyrophosphate, an essential coenzyme in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .

Comparison with Similar Compounds

    Thiamine Mononitrate: Another form of Vitamin B1, used similarly in food fortification and supplements.

    Pyridoxine Hydrochloride (Vitamin B6): Involved in amino acid metabolism and neurotransmitter synthesis.

    Riboflavin (Vitamin B2): Plays a role in energy production and cellular function.

Uniqueness: Thiamine Hydrochloride is unique due to its high hygroscopicity and ability to form various hydrates. This property makes it particularly useful in pharmaceutical formulations where moisture content needs to be controlled .

Properties

Molecular Formula

C12H20Cl2N4O2S

Molecular Weight

355.3 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride

InChI

InChI=1S/C12H17N4OS.2ClH.H2O/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H;1H2/q+1;;;/p-1

InChI Key

HRRGFUABOUTVLC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.O.Cl.[Cl-]

Origin of Product

United States

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